N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
“N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide” is a chemical compound with the molecular formula C20H24ClNO3 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A process for the synthesis of 2- [2- [4- [ (4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid is described, which could potentially be adapted for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . The crystal structure of 3- ( (4-chloro-N- (2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, C18H20ClNO5S, has been reported . This information could potentially provide insights into the structure of “this compound”.
Physical and Chemical Properties Analysis
Scientific Research Applications
New Powder Diffraction Data of N-Derivatives
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the compound of interest, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These derivatives exhibit distinct crystallographic properties, with specific experimental peak positions, relative intensities, d-values, Miller indices, and unit-cell parameters reported, underlining their unique structural characteristics relevant to scientific research applications beyond their pesticidal potential (Olszewska, Tarasiuk, & Pikus, 2011).
Metabolism of Chloroacetamide Herbicides
The metabolism of chloroacetamide herbicides, including compounds similar to the one , has been extensively studied in human and rat liver microsomes. This research is crucial for understanding how these compounds are processed biologically and could inform their safe use and potential environmental impact. Key findings include the identification of specific metabolites and the enzymatic pathways involved in their metabolism, highlighting the complex interactions between these chemicals and biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Chloroacetamide compounds, akin to the chemical in focus, have been shown to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. This effect underscores the broader biological implications of these compounds, potentially affecting lipid metabolism in various organisms. Such research could pave the way for novel applications in controlling algal growth and understanding lipid metabolism regulation (Weisshaar & Böger).
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide”. For instance, the synthesis and antioxidant properties of similar compounds have been studied , suggesting potential avenues for future research.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-15-10-16(2)12-19(11-15)25-14-20(23)22(8-9-24-3)13-17-4-6-18(21)7-5-17/h4-7,10-12H,8-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMLVVZRPKQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CCOC)CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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